BChE-IN-21
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Overview
Description
BChE-IN-21 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes esters of choline. Butyrylcholinesterase is found in various tissues, including the liver and plasma, and plays a role in the hydrolysis of acetylcholine, a neurotransmitter. Inhibitors of butyrylcholinesterase, such as this compound, are of significant interest in the treatment of neurodegenerative diseases like Alzheimer’s disease, where they help to increase acetylcholine levels in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-21 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: This involves the reaction of a substituted benzylamine with an appropriate aldehyde under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
BChE-IN-21 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or potassium cyanide under basic conditions
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
BChE-IN-21 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Helps in understanding the role of butyrylcholinesterase in various biological processes.
Medicine: Investigated for its potential in treating neurodegenerative diseases like Alzheimer’s disease by increasing acetylcholine levels in the brain.
Industry: Used in the development of diagnostic assays for butyrylcholinesterase activity .
Mechanism of Action
BChE-IN-21 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. The molecular targets include the catalytic active site and peripheral anionic site of butyrylcholinesterase. The pathways involved include the cholinergic neurotransmission pathway .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor with some butyrylcholinesterase inhibitory activity.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with some butyrylcholinesterase activity .
Uniqueness
BChE-IN-21 is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase, making it a valuable tool for studying butyrylcholinesterase-specific pathways and for potential therapeutic applications in diseases where selective inhibition of butyrylcholinesterase is desired .
Properties
Molecular Formula |
C30H25Br2N3O2 |
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Molecular Weight |
619.3 g/mol |
IUPAC Name |
N-[[1-[(4-bromophenyl)methyl]pyridin-1-ium-3-yl]methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide;bromide |
InChI |
InChI=1S/C30H24BrN3O2.BrH/c1-36-25-14-10-23(11-15-25)29-17-27(26-6-2-3-7-28(26)33-29)30(35)32-18-22-5-4-16-34(20-22)19-21-8-12-24(31)13-9-21;/h2-17,20H,18-19H2,1H3;1H |
InChI Key |
VVOHCIFYZVCSMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=C[N+](=CC=C4)CC5=CC=C(C=C5)Br.[Br-] |
Origin of Product |
United States |
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